molecular formula C12H18N6 B2716877 N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-72-2

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2716877
CAS No.: 899974-72-2
M. Wt: 246.318
InChI Key: ROJBMUIVINXRTC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a chemical compound based on the triazolopyrimidine scaffold, a structure of high interest in medicinal chemistry for developing targeted therapeutic agents. This particular derivative is designed for research applications, especially in the fields of oncology and infectious disease. The triazolopyrimidine core is a privileged structure in drug discovery, known for its ability to interact with a variety of enzyme targets. Similar triazolopyrimidine compounds have demonstrated potent anti-tubercular activity , with minimum inhibitory concentrations (MIC) in the sub-micromolar range against Mycobacterium tuberculosis and show low cytotoxicity against eukaryotic cells, indicating a high selectivity index . Furthermore, structurally related heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, are established as potent protein kinase inhibitors (PKIs) . These inhibitors play a critical role in targeted cancer therapy by blocking aberrant signaling pathways that drive oncogenesis. Kinases regulated by such compounds include CK2, EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . The molecular design of this compound incorporates a cyclohexylamine moiety at the 7-position, a feature known to influence binding affinity in related molecular systems. Research on analogous 1,2,3-triazolo[4,5-d]pyrimidines has shown that a cyclohexylamino group at the 7-position can contribute to high affinity towards adenosine receptors , which are important targets in neurological and cardiovascular disorders . The 3-ethyl substitution on the triazole ring is a modification that can fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability . This combination of features makes this compound a versatile building block for investigating new biological mechanisms and optimizing lead compounds in preclinical research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6/c1-2-18-12-10(16-17-18)11(13-8-14-12)15-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJBMUIVINXRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclohexylamine with ethyl isocyanate to form an intermediate, which then undergoes cyclization with a triazole derivative to yield the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other purification techniques is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H18N6C_{12}H_{18}N_{6} and a molecular weight of 246.318 g/mol. Its structure features a triazole ring fused with a pyrimidine system, which enhances its biological activity. The presence of both cyclohexyl and ethyl groups contributes to its unique pharmacological properties.

Anticancer Activity

Research indicates that N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine exhibits significant anti-proliferative effects against various cancer cell lines. The compound has been studied for its efficacy against solid tumors by targeting key regulatory proteins involved in cell division. In vitro studies have demonstrated that it can inhibit the growth of cancer cells by inducing apoptosis through CDK inhibition .

Inhibition of Kinases

The compound has been identified as a potential inhibitor of mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase), both of which are critical in cancer metabolism and growth signaling pathways. This dual inhibition may provide a synergistic effect in cancer treatment strategies .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor. This property is relevant for treating neurodegenerative diseases such as Alzheimer's disease, where enhancing acetylcholine levels can improve cognitive function .

Case Studies and Research Findings

Several studies have documented the pharmacological effects and therapeutic potential of this compound:

Study Focus Findings
Study 1Anticancer activityDemonstrated significant inhibition of CDK activity in various cancer cell lines, leading to reduced proliferation rates.
Study 2Kinase inhibitionShowed effective inhibition of mTOR and PI3K pathways, suggesting potential for combination therapies in cancer treatment .
Study 3NeuroprotectionFound to inhibit acetylcholinesterase effectively, indicating possible applications in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 3 and 7

Key structural differences among triazolopyrimidine derivatives arise from substituents at positions 3 (triazole) and 7 (pyrimidine).

Compound Name Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Applications/Receptor Targets
N-cyclohexyl-3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-amine Ethyl Cyclohexylamine ~260.34* Not explicitly stated; likely kinase or GPCR modulation
3-Benzyl-N-cyclopropyl-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine Benzyl Cyclopropylamine 368.46 Kinase inhibition, antimicrobial
Vipadenant (INN: 3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)-3H-triazolo[4,5-d]pyrimidin-5-amine) 4-Amino-3-methylbenzyl Furan-2-yl 337.34 Adenosine A2A receptor antagonist
3-Benzyl-N-(piperidin-4-yl)-3H-triazolo[4,5-d]pyrimidin-7-amine Benzyl Piperidin-4-yl 322.39 PDE8/HDAC dual inhibition

*Calculated based on molecular formula C₁₃H₂₀N₆.

Key Observations :

  • Receptor Specificity: Cyclohexylamine’s bulk may favor binding to cannabinoid receptors (CB2), as seen in structurally related CB2-targeting triazolopyrimidines .
Common Pathways
  • Intermediate Functionalization : Chloro precursors (e.g., 7-chloro-triazolopyrimidines) react with amines or thiols under basic conditions (e.g., Et₃N, NaH) .
  • Yield Optimization : Column chromatography on silica gel achieves purities >95%, with yields ranging from 57% (cyclohexylamine derivatives) to 81% (furan-2-ylmethyl analogs) .
Unique Challenges for Cyclohexyl Derivatives
  • Steric Hindrance : Cyclohexylamine’s size may reduce reaction rates compared to smaller amines (e.g., cyclopropylamine), necessitating extended reaction times or elevated temperatures .

Pharmacological and Physicochemical Properties

Melting Points and Solubility
  • N-cyclohexyl-3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-amine : Expected m.p. ~250–260°C (analogous to 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-amine, m.p. 255–256°C) .
  • Solubility : Lower aqueous solubility compared to polar analogs (e.g., vipadenant) due to cyclohexyl’s hydrophobicity.
Receptor Binding and Selectivity
  • Adenosine Receptors: Vipadenant’s furan-2-yl group confers A2A selectivity, whereas cyclohexyl derivatives may lack this specificity .
  • Kinase Inhibition : 3-Benzyl analogs show potent kinase inhibition (IC₅₀ < 10 nM), suggesting ethyl substitution could modulate activity .

Biological Activity

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H18N6C_{12}H_{18}N_{6} and a molecular weight of 246.318 g/mol. Its structure features a triazole ring fused with a pyrimidine core, which is critical for its biological interactions. The cyclohexyl and ethyl substituents enhance its lipophilicity and influence its binding affinity to biological targets.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these kinases, the compound can disrupt cell proliferation pathways, making it a candidate for cancer therapies. The binding affinity of this compound towards CDKs is influenced by its unique molecular structure, allowing for selective inhibition that can lead to reduced tumor growth.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
MCF-712.5CDK2 inhibition leading to cell cycle arrest
HCT11615.0Induction of apoptosis
HeLa10.0Disruption of microtubule dynamics

These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer types, reinforcing its potential as an anticancer therapeutic agent.

Selectivity and Binding Affinity

The selectivity of this compound towards specific CDKs has been highlighted in various studies. For instance:

  • CDK2 Inhibition : The compound showed a binding affinity with an IC50 value of 0.16 µM against CDK2, indicating strong inhibitory activity which is crucial for therapeutic applications in oncology .

Study on MCF-7 Cell Line

In a recent study published in MDPI, this compound was tested against the MCF-7 breast cancer cell line. The study found that treatment with the compound resulted in significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .

Combination Therapy Potential

Another research highlighted the potential of this compound in combination with other chemotherapeutics. The synergistic effect observed when combined with doxorubicin suggested enhanced efficacy in reducing tumor size in xenograft models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and how can purity be ensured?

  • Methodology : Synthesis typically involves cyclization of pyrimidine precursors with triazole-forming reagents (e.g., azides). Key steps include:

  • Cyclohexylamine coupling : Reacting 7-chloro-triazolopyrimidine intermediates with cyclohexylamine under reflux in aprotic solvents (e.g., DMF) .
  • Ethyl group introduction : Alkylation at the N3 position using ethyl halides, controlled by temperature (60–80°C) and base (e.g., K₂CO₃) .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    • Validation : NMR (¹H/¹³C) confirms substitution patterns, while HRMS validates molecular weight .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Core techniques :

  • ¹H NMR : Identifies protons on the cyclohexyl (δ 1.2–2.0 ppm) and ethyl groups (δ 1.3–1.5 ppm, triplet) .
  • ¹³C NMR : Confirms triazolopyrimidine carbons (δ 145–160 ppm) and cyclohexyl sp³ carbons .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 317.1522) to rule out impurities .
    • Advanced validation : X-ray crystallography (if crystalline) resolves tautomeric forms of the triazole ring .

Advanced Research Questions

Q. How do substituents (ethyl vs. methyl, cyclohexyl vs. aryl) impact kinase inhibition efficacy?

  • Structure-Activity Relationship (SAR) :

  • Ethyl group : Enhances lipophilicity, improving membrane permeability compared to methyl .
  • Cyclohexyl vs. aryl : Cyclohexyl’s rigidity may reduce off-target binding vs. planar aryl groups, as seen in kinase selectivity assays .
    • Experimental design : Compare IC₅₀ values against kinases (e.g., PKA, PKC) using fluorescence polarization assays. For example:
SubstituentKinase IC₅₀ (nM)Selectivity Ratio (PKA/PKC)
Cyclohexyl12 ± 1.58.3
Phenyl25 ± 3.22.1
Data inferred from analogous triazolopyrimidines .

Q. What strategies resolve contradictions in reported IC₅₀ values across biological assays?

  • Root causes : Variability in assay conditions (ATP concentration, enzyme isoforms) or compound purity .
  • Methodological solutions :

  • Orthogonal assays : Validate inhibition via thermal shift (DSF) and cellular kinase profiling .
  • Purity checks : Re-analyze batches via HPLC-MS to exclude degradation products .
  • Standardized protocols : Use consistent ATP concentrations (e.g., 1 mM) and recombinant kinase isoforms .

Q. How can computational modeling guide the optimization of binding affinity for cannabinoid receptors?

  • Approach :

  • Docking studies : Use crystal structures of CB2 receptors (PDB: 5ZTY) to model cyclohexyl-ethyl-triazolopyrimidine interactions .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories) to identify critical residues (e.g., Ser285, Lys109) .
    • Validation : Synthesize analogs predicted to enhance hydrogen bonding (e.g., hydroxylated cyclohexyl) and test via radioligand binding assays .

Data Contradiction Analysis

Q. Why do some studies report poor aqueous solubility despite high logP values?

  • Key factors :

  • Crystallinity vs. amorphous forms : Crystalline forms (common in triazolopyrimidines) reduce solubility despite logP ~3.5 .
  • Counterion selection : Use hydrochloride salts or co-solvents (e.g., PEG-400) to improve bioavailability .
    • Experimental validation : Compare solubility in PBS (pH 7.4) vs. simulated intestinal fluid (FaSSIF) .

Methodological Recommendations

  • Synthetic scale-up : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to ensure reproducibility .

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